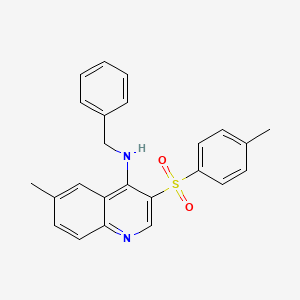

N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

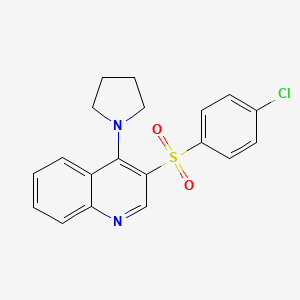

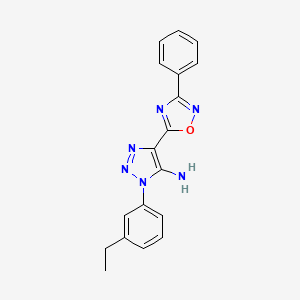

“N-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine” is a complex organic compound. It likely contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also appears to have a benzyl group, a methyl group, and a methylbenzenesulfonyl group attached to the quinoline .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, and the attachment of the benzyl, methyl, and methylbenzenesulfonyl groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several different functional groups. The quinoline ring provides a rigid, planar structure, while the other groups add complexity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific locations of the functional groups on the quinoline ring. Generally, quinolines can undergo electrophilic substitution reactions at the positions activated by the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence and location of functional groups, and the overall charge distribution .科学研究应用

Reactions at the Benzylic Position

The benzylic position of the compound can undergo various reactions. For instance, it can participate in free radical bromination, nucleophilic substitution, and oxidation . The benzylic position’s reactivity is due to the resonance stabilization that occurs when a hydrogen atom is removed from this position .

Nonlinear Optical Applications

The compound has been studied for its second-order nonlinear optical (NLO) properties . The full elements of the second-order NLO tensor can be completely characterized for an organic NLO crystal for the first time . This property makes it a potential candidate for optical signal-processing devices in information-telecommunication systems .

Diastereoselective Synthesis

The compound can be used in the diastereoselective synthesis of S-aminonitriles . This process involves the creation of chiral molecules, which are molecules that are non-superimposable on their mirror images .

Chiral Auxiliary in Synthesis

The compound can serve as a chiral auxiliary in the synthesis of other chiral compounds, such as (S)-(-)-N-acetylcalycotomine or ®-(+)-N-acetylcalycotomine . Chiral auxiliaries are used to control the stereochemistry of the product in a chemical reaction .

Asymmetric Synthesis

The compound can be used as a chiral building block in the asymmetric synthesis of 1-substituted tetrahydro-β-carbolines . Asymmetric synthesis is a method used to preferentially form one enantiomer of a chiral molecule .

Electro-Optic Effects

The compound has been studied for its electro-optic effects . The experimental results suggest that the compound can be used to develop a high Δε of LC mixture, and it is appropriate to fabricate a fast response and blue-light filtering LC device .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-benzyl-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S/c1-17-8-11-20(12-9-17)29(27,28)23-16-25-22-13-10-18(2)14-21(22)24(23)26-15-19-6-4-3-5-7-19/h3-14,16H,15H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWAIQKGBUUKSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6507316.png)

![N-(2-chloro-4-fluorophenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6507320.png)

![N-(2,4-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6507323.png)

![2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6507337.png)

![7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6507342.png)

![5-[(furan-2-yl)methyl]-3-[(4-methoxyphenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6507372.png)

![N-(3,4-dimethylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507377.png)

![5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507383.png)

![N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6507400.png)